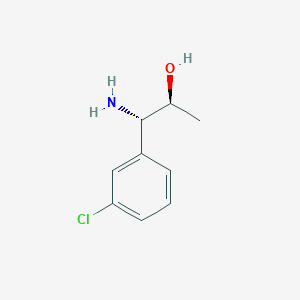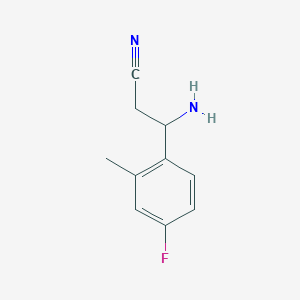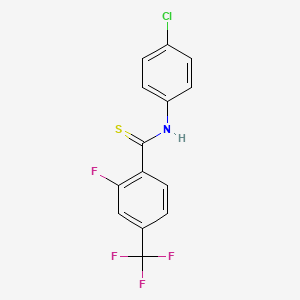
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a benzonitrile core, and a cyclobutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of a suitable benzonitrile derivative. This process can be catalyzed by nickel or other transition metals under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine .
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the cyclobutyl and hydroxyl groups.
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Contains a hydroxyl group and a trifluoromethyl group but lacks the cyclobutyl group.
Uniqueness
The presence of the cyclobutyl group, in particular, can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H14F3NO |
|---|---|
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
4-[cyclobutyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H14F3NO/c1-8-11(13(19)9-3-2-4-9)6-5-10(7-18)12(8)14(15,16)17/h5-6,9,13,19H,2-4H2,1H3 |
InChI-Schlüssel |
QZXDGKXVJBUBKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


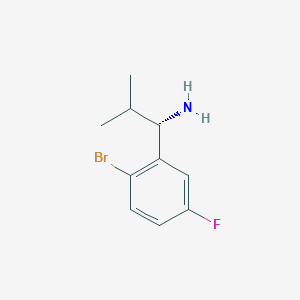

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
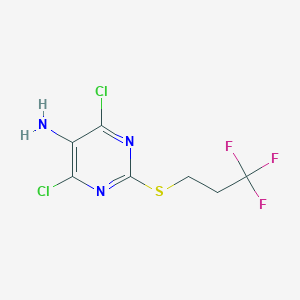
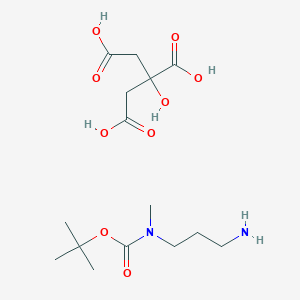
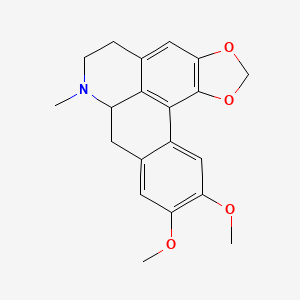
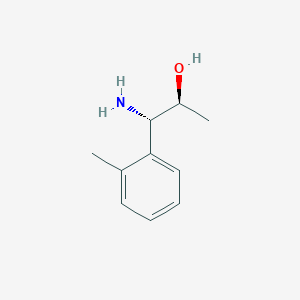
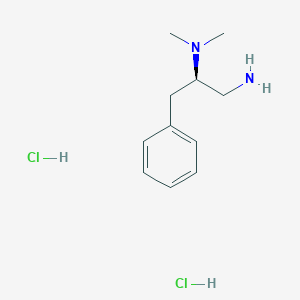
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
